Tert-butyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a carboxylate group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the tert-butyl ester and aminomethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it serves as a probe to study the interactions of benzothiophene derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the benzothiophene core provides a rigid scaffold that enhances binding affinity. The tert-butyl ester group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Benzothiophene: The parent compound, lacking the tert-butyl ester and aminomethyl groups.
Tert-butyl 3-(aminomethyl)-1-indole-2-carboxylate: A similar compound with an indole core instead of benzothiophene.
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate: A benzofuran analogue with similar functional groups.
Uniqueness: Tert-butyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is unique due to the combination of its functional groups and the benzothiophene core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H,8,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWJZOYOFGDANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2S1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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